3-Hydroxycyclobutanecarboxylic acid dimethylamide
Overview
Description
“3-Hydroxycyclobutanecarboxylic acid” is a chemical compound with the formula C5H8O3 . It’s typically used for research and development purposes .
Synthesis Analysis
While specific synthesis methods for “3-Hydroxycyclobutanecarboxylic acid dimethylamide” are not available, “Cyclobutanecarboxylic acid”, a related compound, can be prepared by decarboxylation of 1,1-cyclobutanedicarboxylic acid .Molecular Structure Analysis
The molecular structure of “3-Hydroxycyclobutanecarboxylic acid” consists of a cyclobutane ring with a carboxylic acid (-COOH) and a hydroxyl (-OH) group attached .Physical And Chemical Properties Analysis
“3-Hydroxycyclobutanecarboxylic acid” is a solid compound . Its empirical formula is C5H8O3, and its molecular weight is 116.12 .Scientific Research Applications
Synthesis and Structural Analysis
Synthesis of Small-ring Compounds : Research on compounds related to 3-Hydroxycyclobutanecarboxylic acid dimethylamide, like 1,3-Dimethylenecyclobutane, provides insights into the synthesis of small-ring compounds. These studies explore the electronic interactions across these rings, contributing to our understanding of molecular structures and reactions (Caserio, Parker, Piccolini, & Roberts, 1958).
Photochemical Synthesis of Cyclobutane Derivatives : Recent work has described the photochemical synthesis of 3- and 4-Hydroxy derivatives of 2-Aminocyclobutane-1-carboxylic Acid, which have structural similarities to 3-Hydroxycyclobutanecarboxylic acid dimethylamide. These studies are significant in understanding the synthesis and applications of cyclobutane derivatives in scientific research (Chang, Boyaud, Guillot, Boddaert, & Aitken, 2018).
Chemical Reactions and Interactions
Mechanism of Amide Formation : Research focusing on the mechanism of amide formation, involving compounds related to 3-Hydroxycyclobutanecarboxylic acid dimethylamide, is crucial in bioconjugation and synthetic chemistry. This research has implications for understanding chemical reactions in aqueous media, relevant to various scientific fields (Nakajima & Ikada, 1995).
Oligomerization of Related Compounds : Studies on the oligomerization of compounds similar to 3-Hydroxycyclobutanecarboxylic acid dimethylamide, such as Indole-3-carbinol, shed light on the formation of oligomers under various conditions. These insights are important for understanding complex chemical processes and their potential applications (Grose & Bjeldanes, 1992).
Applications in Medical Research
Prostate Acid Phosphatase Inhibition : Compounds related to 3-Hydroxycyclobutanecarboxylic acid dimethylamide have been studied for their potential anticancer activity. Research on aminoalkanol derivatives has shown their role as competitive inhibitors of prostate acid phosphatase, indicating potential applications in cancer research (Grodner, Napiórkowska, & Pisklak, 2021).
Tumor Imaging with PET : The synthesis and application of compounds structurally related to 3-Hydroxycyclobutanecarboxylic acid dimethylamide, like FACBC, have been studied for tumor imaging using positron emission tomography. This research is pivotal in developing diagnostic tools for cancer detection (McConathy et al., 2003).
Safety And Hazards
properties
IUPAC Name |
3-hydroxy-N,N-dimethylcyclobutane-1-carboxamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13NO2/c1-8(2)7(10)5-3-6(9)4-5/h5-6,9H,3-4H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FXPBWWCNTJCEDJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C(=O)C1CC(C1)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
143.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-Hydroxycyclobutanecarboxylic acid dimethylamide |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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